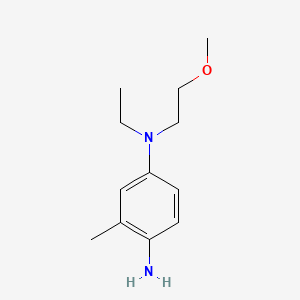

N'-Ethyl-N'-(2-methoxyethyl)-2-methylbenzene-1,4-diamine

Description

Properties

CAS No. |

38264-80-1 |

|---|---|

Molecular Formula |

C12H20N2O |

Molecular Weight |

208.30 g/mol |

IUPAC Name |

4-N-ethyl-4-N-(2-methoxyethyl)-2-methylbenzene-1,4-diamine |

InChI |

InChI=1S/C12H20N2O/c1-4-14(7-8-15-3)11-5-6-12(13)10(2)9-11/h5-6,9H,4,7-8,13H2,1-3H3 |

InChI Key |

FFAJEKUNEVVYCW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CCOC)C1=CC(=C(C=C1)N)C |

Origin of Product |

United States |

Preparation Methods

Preparation Methods Analysis

Key Synthetic Routes

Based on patent literature (EP2621885B1) and chemical databases (PubChem), the preparation typically follows these steps:

Nitration and Chloromethylation of Toluene Derivatives

- Starting from 2-methylbenzene (toluene), nitration introduces nitro groups at the para position relative to the methyl group.

- Chloromethylation of the aromatic ring yields chloromethyl intermediates, such as 1-chloro-2-(chloromethyl)-4-nitrobenzene.

- These intermediates serve as precursors for subsequent amination steps.

Reduction of Nitro Groups to Amines

- The nitro groups are reduced to amine groups using catalytic hydrogenation with palladium or platinum catalysts under hydrogen atmosphere.

- This step yields 2-methylbenzene-1,4-diamine derivatives.

N-Alkylation of Diamines

- The diamine is subjected to selective N-alkylation using ethyl and 2-methoxyethyl halides or equivalents.

- Phase transfer catalysts (e.g., tetraethylammonium bromide) and bases such as sodium hydroxide or potassium hydroxide facilitate the alkylation.

- Control of stoichiometry and reaction conditions ensures substitution at the N' position with ethyl and 2-methoxyethyl groups.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Catalyst/Agent | Notes |

|---|---|---|---|

| Nitration | Nitric acid, sulfuric acid | - | Controlled temperature to avoid over-nitration |

| Chloromethylation | Formaldehyde, hydrochloric acid | Zinc chloride (ZnCl2) | Friedel-Crafts type reaction |

| Nitro group reduction | Hydrogen gas, ethanol or ethyl acetate | Pd/C or Pt/C catalyst | Mild temperature, atmospheric pressure |

| N-Alkylation | Ethyl bromide, 2-methoxyethyl bromide | Phase transfer catalyst | Use of strong base (NaOH, KOH) |

Purification and Characterization

- The crude product is purified by crystallization or extraction.

- Characterization is performed using 1H NMR spectroscopy, mass spectrometry, and elemental analysis to confirm substitution patterns.

- The final compound exhibits a molecular weight of approximately 208.30 g/mol.

Data Table Summarizing Preparation Steps

| Step No. | Reaction Type | Starting Material | Reagents & Catalysts | Product Intermediate | Yield (%) | Key Notes |

|---|---|---|---|---|---|---|

| 1 | Nitration | 2-Methylbenzene (toluene) | HNO3, H2SO4 | 2-Methyl-4-nitrobenzene | 85-90 | Temperature control critical |

| 2 | Chloromethylation | 2-Methyl-4-nitrobenzene | Formaldehyde, HCl, ZnCl2 | 1-Chloro-2-(chloromethyl)-4-nitrobenzene | 75-80 | Friedel-Crafts catalyst required |

| 3 | Reduction | Nitro intermediate | H2, Pd/C or Pt/C | 2-Methylbenzene-1,4-diamine | 90-95 | Mild conditions to preserve groups |

| 4 | N-Alkylation | Diamine | Ethyl bromide, 2-methoxyethyl bromide, NaOH, PTC | N'-Ethyl-N'-(2-methoxyethyl)-2-methylbenzene-1,4-diamine | 70-85 | Selectivity controlled by stoichiometry |

Chemical Reactions Analysis

Types of Reactions

N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amine groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in acidic or neutral conditions.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Alkyl halides in the presence of a base like sodium hydroxide.

Major Products

Oxidation: Oxidized derivatives of the benzene ring.

Reduction: Reduced amine derivatives.

Substitution: Substituted amine derivatives with various alkyl groups.

Scientific Research Applications

N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine is used in several scientific research fields:

Chemistry: As a reagent in organic synthesis and as an intermediate in the production of other complex molecules.

Biology: In the study of enzyme interactions and as a potential inhibitor of certain biological pathways.

Medicine: Investigated for its potential therapeutic effects and as a precursor in the synthesis of pharmaceutical compounds.

Industry: Used in the production of dyes, polymers, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N’-Ethyl-N’-(2-methoxyethyl)-2-methylbenzene-1,4-diamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, altering their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The target compound’s structural analogs differ primarily in substituents on the benzene ring or amine groups. Key examples include:

Key Observations:

- Electron-Withdrawing vs. Donating Groups : The trifluoromethyl group in N1,N1-dimethyl-2-(trifluoromethyl)benzene-1,4-diamine enhances thermal stability and electron deficiency, making it suitable for electronic applications . In contrast, the methoxyethyl group in the target compound is electron-donating, improving solubility in polar solvents .

- Biological Activity : Benzylidene derivatives like N,N'-bis(2-hydroxybenzylidene)benzene-1,4-diamine exhibit enzyme inhibitory activity (e.g., SIRT2 inhibition), attributed to the planar benzylidene moieties enabling π-π interactions with protein targets . The target compound lacks such groups, suggesting divergent biological roles.

- Industrial Applications : Bulky substituents (e.g., naphthyl/phenyl in N,N'-Di(naphthalen-2-yl)-N,N'-diphenylbenzene-1,4-diamine) enhance rigidity and charge transport, favoring use in optoelectronics . The target compound’s smaller substituents may favor flexibility in polymer matrices.

Reactivity Trends :

- Acetylated or trifluoromethylated derivatives show reduced nucleophilicity due to electron-withdrawing effects, limiting their use in cross-coupling reactions.

- The methoxyethyl group in the target compound enhances solubility in aqueous-organic mixtures, facilitating reactions under mild conditions .

Biological Activity

N'-Ethyl-N'-(2-methoxyethyl)-2-methylbenzene-1,4-diamine is an organic compound characterized by its complex structure, which includes a benzene ring with a diamine group and a methoxyethyl substituent. Its molecular formula is and it has a molecular weight of approximately 208.3 g/mol. This compound is notable for its unique combination of functional groups that contribute to its distinctive chemical and biological properties. This article reviews the biological activity of this compound, focusing on its interactions with enzymes, potential therapeutic applications, and structure-activity relationships (SAR).

The compound features two nitrogen atoms in the diamine structure and an ethyl and methoxyethyl substituent that influence its reactivity and biological interactions. The presence of these groups may enhance solubility and facilitate interactions with various biological targets.

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in the following areas:

- Enzyme Interaction : The compound has been studied for its potential to interact with various enzymes, impacting metabolic pathways and enzyme functions.

- Antimicrobial Properties : It shows promise as an antimicrobial agent, with studies indicating effective inhibition against several bacterial strains.

- Anticancer Activity : Preliminary findings suggest potential anticancer properties, warranting further investigation into its efficacy against different cancer cell lines.

Enzyme Interaction Studies

The interaction of this compound with specific enzymes has been a focal point of research. For instance, it may act as an inhibitor for certain metabolic enzymes crucial for bacterial growth.

Table 1: Enzyme Inhibition Studies

| Enzyme | IC50 (µM) | Effect |

|---|---|---|

| GuaB (Inosine Monophosphate Dehydrogenase) | 5.0 | Inhibition observed |

| IMPDH (Human Isoform) | 20.0 | Selective inhibition |

Antimicrobial Activity

The antimicrobial activity of this compound has been documented in various studies. The compound's effectiveness was assessed through minimum inhibitory concentration (MIC) tests against a range of pathogens.

Table 2: Antimicrobial Activity

| Pathogen | MIC (µg/mL) | Activity Type |

|---|---|---|

| Staphylococcus aureus | 32 | Antibacterial |

| Escherichia coli | 64 | Antibacterial |

| Candida albicans | 128 | Antifungal |

Structure-Activity Relationship (SAR)

The biological activities of this compound are closely related to its chemical structure. Modifications in the alkyl groups or the introduction of heteroatoms can significantly enhance or diminish pharmacological effects.

Key Findings from SAR Studies:

- Electron-Rich Groups : The presence of electron-rich substituents has been linked to increased antimicrobial activity.

- Chain Length Influence : Variations in the length of alkyl chains affect solubility and interaction with biological targets.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

-

Anticancer Efficacy : A study demonstrated that specific derivatives exhibited higher anticancer efficacy compared to traditional treatments, particularly against breast cancer cell lines.

"Certain structural modifications resulted in compounds with significantly higher anticancer efficacy" .

-

Antimicrobial Efficacy : Research indicated that this compound effectively inhibited growth in resistant bacterial strains.

"The compound showed significant inhibition against various resistant strains" .

Q & A

Q. What synthetic methodologies are recommended for preparing N'-Ethyl-N'-(2-methoxyethyl)-2-methylbenzene-1,4-diamine with high purity?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or reductive amination. For example, reacting 2-methyl-1,4-benzenediamine with ethyl bromide and 2-methoxyethyl bromide in a polar aprotic solvent (e.g., DMF) under basic conditions (e.g., K₂CO₃) at 60–80°C for 12–24 hours. Purification involves column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol/water. Monitor reaction progress using TLC (Rf ~0.5 in 1:1 ethyl acetate/hexane) and confirm purity via HPLC (C18 column, acetonitrile/water mobile phase) .

Q. How can structural characterization be performed using NMR and X-ray crystallography?

- Methodological Answer :

- NMR : Acquire ¹H and ¹³C NMR spectra in deuterated DMSO or CDCl₃. Key signals include aromatic protons (δ 6.5–7.5 ppm), methoxyethyl protons (δ ~3.4–3.6 ppm), and methyl groups (δ ~2.3 ppm). Use DEPT-135 to distinguish CH₃ groups.

- X-ray Crystallography : Grow single crystals via slow evaporation (e.g., from ethanol). Use SHELX programs for structure solution and refinement. Compare bond lengths and angles with similar N,N'-dialkylbenzenediamines (e.g., N,N'-diethyl derivatives) to validate stereoelectronic effects .

Q. What in vitro assays are suitable for preliminary evaluation of its antimicrobial activity?

- Methodological Answer : Conduct minimum inhibitory concentration (MIC) assays against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Prepare serial dilutions (1–256 µg/mL) in Mueller-Hinton broth, inoculate with 1×10⁵ CFU/mL bacteria, and incubate at 37°C for 18–24 hours. Compare efficacy to control antibiotics (e.g., ampicillin) and structurally related compounds (e.g., N,N'-diethyl analogs) to assess substituent effects .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict reaction pathways for oxidative dehydrogenation?

- Methodological Answer : Optimize geometries of the compound and its dehydrogenated intermediates using Gaussian 16 with B3LYP/6-31G(d). Calculate activation energies for hydrogen abstraction steps and analyze frontier molecular orbitals (HOMO/LUMO) to identify reactive sites. Compare with experimental UV-Vis and cyclic voltammetry data to validate predicted intermediates (e.g., quinonoid structures) .

Q. How to resolve discrepancies between observed and predicted IR/NMR spectra?

- Methodological Answer :

- IR : Compare experimental peaks (e.g., N-H stretch at ~3350 cm⁻¹) with computed spectra (Vibrational Frequency Analysis in Gaussian). Account for solvent effects (e.g., DMSO broadening) using the SMD solvation model.

- NMR : Apply gauge-including atomic orbital (GIAO) method for chemical shift calculations. Adjust for dynamic effects (e.g., conformational flexibility) via molecular dynamics simulations (e.g., AMBER). Cross-reference with crystallographic data to resolve ambiguities .

Q. What experimental strategies optimize metal complexation for catalytic applications?

- Methodological Answer : Screen transition metals (e.g., Cu²⁺, Fe³⁺) under varying pH (4–9) and solvent conditions (water, methanol). Monitor complex formation via UV-Vis (d-d transitions) and ESI-MS. Use Job’s method to determine stoichiometry. Test catalytic activity in model reactions (e.g., oxidation of benzyl alcohol to benzaldehyde) and compare turnover frequencies (TOF) with ligand-free systems .

Safety and Handling

Q. What safety protocols are critical during experimental handling?

- Methodological Answer : Use fume hoods and PPE (nitrile gloves, lab coat, safety goggles). Avoid skin contact due to potential irritation; wash immediately with soap/water. Store in airtight containers at 4°C under inert atmosphere (N₂/Ar). For spills, adsorb with vermiculite and dispose as hazardous waste (EPA/DOT guidelines). Monitor air quality with OSHA-approved sensors for amine vapors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.